molecular formula C10H8BrN3O B2921003 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine CAS No. 2089917-75-7

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Cat. No.: B2921003
CAS No.: 2089917-75-7
M. Wt: 266.098
InChI Key: WIQSGXSHTHVIJH-UHFFFAOYSA-N
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Description

“2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine” is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is used for research and development .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include “this compound”, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a pyrazine ring via a methoxy bridge . The bromine atom is attached to the second position of the pyrazine ring .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complexes : The compound is used in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which demonstrate a wide range of redox and emission properties due to the nature of the ancillary tetrazolate ligand. These complexes have potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

  • NMR Spectra and Calculations : Research on diazaindenes, including bromination of pyrrolo[1, 2-a]pyrazine, has been performed. NMR spectroscopy and frontier-electron density calculations are used to analyze these compounds, which aids in understanding their chemical behavior (Paudler & Dunham, 1965).

  • Synthesis of Pyrazine Derivatives : A method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether involves generating an intermediate involving 2-bromo-2-(6-chloropyrazin-2-yl)-1-ethoxyethanol. This contributes to the field of organic synthesis and the creation of new chemical entities (Collins Michael Raymond et al., 2010).

Physical and Chemical Properties

  • Photoinduced Reactions : 2-(1H-pyrazol-5-yl)pyridine derivatives exhibit three types of photoreactions, providing insights into photochemistry and potential applications in photonic materials (Vetokhina et al., 2012).

  • Electrochemical Properties : Studies on the electrochemical behavior of compounds like Quinoxaline and Brimonidine at the pyrazine ring have been conducted to understand their redox processes. This research is significant in the context of electrochemistry and materials science (Rupar et al., 2018).

Applications in Coordination Chemistry

  • Metal String Complexes : Research involving pyrazine-modulated oligo-alpha-pyridylamino ligands led to the synthesis of linear heptacobalt(II) metal string complexes. This represents a significant contribution to the field of coordination chemistry and molecular design (Wang et al., 2007).

  • Iron and Cobalt Complexes : The study of iron(II) and cobalt(II) complexes involving derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine offers insights into their spin states and electrochemical properties, useful in materials chemistry (Cook et al., 2013).

Safety and Hazards

“2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine” should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

2-bromo-5-(pyridin-4-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSGXSHTHVIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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